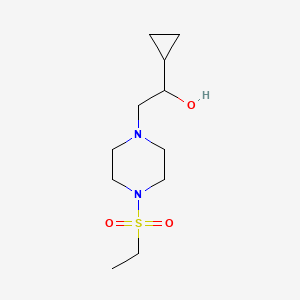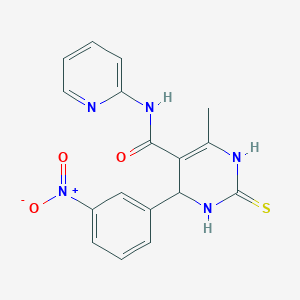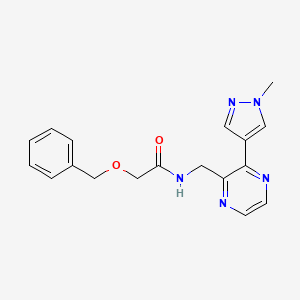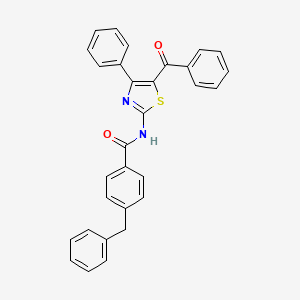
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry and various industrial processes. This compound is characterized by the presence of a pyrimidinone ring, a trifluoromethyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process. The key steps include the formation of the pyrimidinone ring, the introduction of the trifluoromethyl group, and the coupling of the benzamide moiety. Specific conditions such as temperature, pH, and solvent choices play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods: Industrial-scale production of this compound would require the development of efficient, cost-effective processes. This may involve continuous flow chemistry, the use of catalysts to speed up reactions, and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may yield various hydrogenated forms of the compound.
Substitution: The trifluoromethyl and benzamide groups provide sites for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Typical reagents involve sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like halogenating agents, Grignard reagents, and organolithium compounds can be used.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Hydrogenated analogs.
Substitution: Varied substituted derivatives based on the specific reagents used.
Aplicaciones Científicas De Investigación
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide finds applications in various fields of scientific research:
Chemistry: It is studied for its reactivity and potential as a building block in organic synthesis.
Biology: Its biological activities, such as enzyme inhibition or receptor binding, are of interest for developing new pharmaceuticals.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of novel materials, coatings, and other functional compounds.
Mecanismo De Acción
The compound's effects are mediated through its interaction with specific molecular targets and pathways. It may inhibit key enzymes or modulate receptor activity, leading to changes in cellular processes. The presence of the trifluoromethyl group and the pyrimidinone ring likely play a significant role in its binding affinity and specificity.
Comparación Con Compuestos Similares
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide can be compared with other pyrimidinone-based compounds and benzamide derivatives. Its unique combination of functional groups provides distinct chemical and biological properties. Similar Compounds Include:
4-cyclopropyl-6-oxopyrimidin-1(6H)-yl derivatives with different substituents.
Benzamide derivatives with varied trifluoromethyl positions.
Other pyrimidinone-based compounds with similar pharmacophores.
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-3-1-2-12(8-13)16(25)21-6-7-23-10-22-14(9-15(23)24)11-4-5-11/h1-3,8-11H,4-7H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAVDDSPUSSHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2730187.png)
![tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2730188.png)



![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2730199.png)
![1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine](/img/structure/B2730200.png)


![Benzo(3,4)bicyclo[3.2.1]octen-2-one](/img/structure/B2730205.png)



